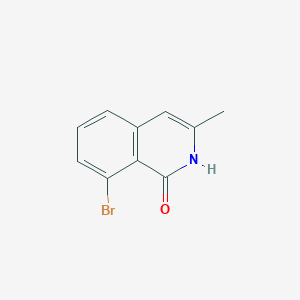

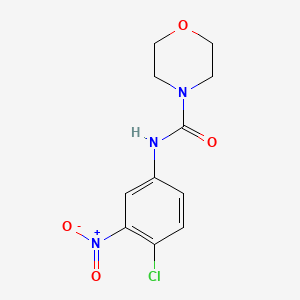

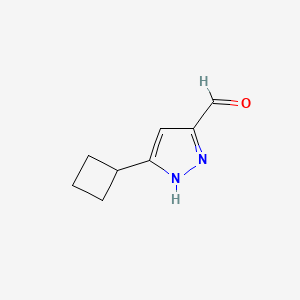

![molecular formula C19H13Cl2N3OS2 B2441044 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 339022-77-4](/img/structure/B2441044.png)

6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as CITCO, is a cell-permeable imidazothiazole compound . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by adding POCl3 (1.5 eq.) into a stirred solution of DMF (1.5 eq.) in CHCl3 at 0–5 °C .Molecular Structure Analysis

The molecular formula of this compound is C19H12Cl3N3OS, and it has a molecular weight of 436.74 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, it is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that have been synthesized and tested for their anticancer activities .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 436.74 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications

Stereoisomerization and Molecular Binding

Research on the stereoisomerization of CITCO, a closely related compound, provides insights into the molecular dynamics and binding mechanisms of such chemicals. CITCO is known as an agonist of the human constitutive androstane receptor (hCAR), which plays a crucial role in xenobiotic sensing in the liver. The study focused on the E- and Z-isomers of CITCO, highlighting their ability to undergo stereoisomerization, which could influence their interaction with hCAR. This research could be relevant to understanding how structural variations in similar compounds might affect their biological activity and therapeutic potential (Diethelm-Varela et al., 2020).

Antimicrobial and Anti-inflammatory Activities

A study on novel imidazo[2,1-b][1,3,4]thiadiazole derivatives highlighted their antimicrobial and anti-inflammatory activities. These compounds were synthesized and characterized, demonstrating significant potential against various pathogens. Such findings suggest that derivatives of imidazo[2,1-b][1,3]thiazole could have valuable applications in developing new antimicrobial agents, which might extend to the compound , given its structural similarities (Alegaon & Alagawadi, 2011).

Electrophilic Substitution and Reactivity

Electrophilic substitution reactions involving imidazo[2,1-b]thiazoles have been studied to understand the reactivity and potential chemical modifications of these compounds. Such research is crucial for developing synthetic pathways and understanding the chemical behavior of imidazo[2,1-b]thiazole derivatives, which could be applicable to similar compounds, including the one (O'daly et al., 1991).

Herbicidal Activity

Imidazo[2,1-b]thiazole derivatives have also been explored for their potential herbicidal activity. Research in this area has identified several compounds within this class that are effective in controlling weeds in agricultural settings. Such applications highlight the versatility of imidazo[2,1-b]thiazole derivatives in various fields beyond pharmaceuticals, potentially including the compound of interest (Andreani et al., 1991).

Mechanism of Action

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3OS2/c20-14-7-6-13(16(21)10-14)12-25-22-11-17-18(23-19-24(17)8-9-26-19)27-15-4-2-1-3-5-15/h1-11H,12H2/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFMAYRVFWYPBB-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

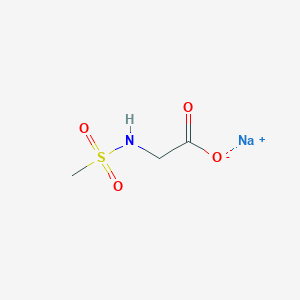

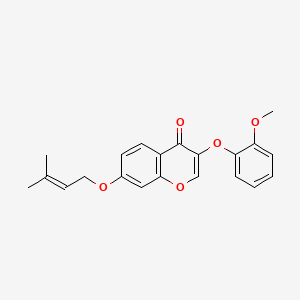

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)

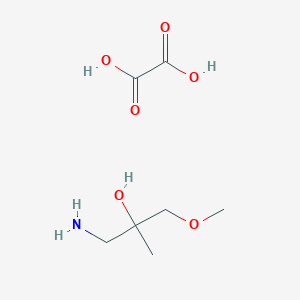

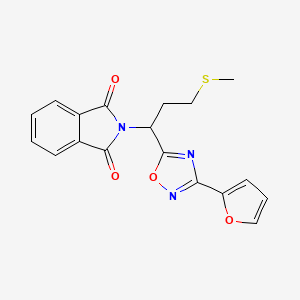

![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)

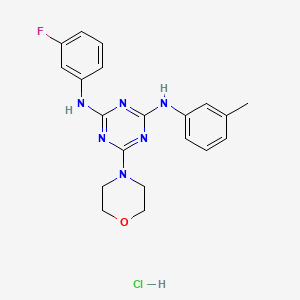

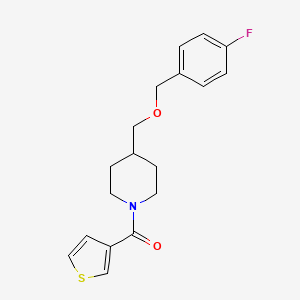

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)

![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)